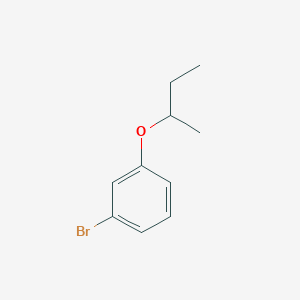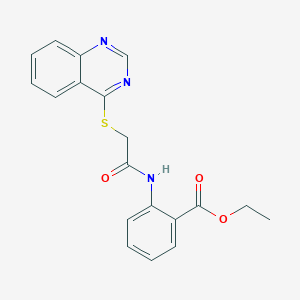![molecular formula C15H10N4 B2490800 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline CAS No. 1356783-28-2](/img/structure/B2490800.png)
5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline is a complex organic compound with a molecular weight of 246.27 g/mol . This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine moiety fused with a dihydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[4,5-c]pyridine core . The final step involves the fusion of this core with a quinoline derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and applications in optoelectronics.
Indole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3H-imidazo[4,5-c]pyridin-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-3-11(10-4-2-7-17-12(10)5-1)15-18-13-6-8-16-9-14(13)19-15/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDFIDQGYFFAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)


![1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine](/img/structure/B2490729.png)
![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)




![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
